SK1-IN-1

描述

Sphingosine Kinase 1 (SPHK1): Structure and Biological Function

Sphingosine Kinase 1 (SPHK1) is a cytosolic enzyme responsible for phosphorylating sphingosine to sphingosine-1-phosphate (S1P), a bioactive lipid mediator. Structural studies reveal that SPHK1 binds to anionic phospholipids (e.g., phosphatidic acid) via a hydrophobic patch and electrostatic interactions, enabling membrane localization and enzymatic activity. SPHK1 exists as a dimer, with dimerization potentially influencing its subcellular targeting and substrate access. Its activation is regulated by post-translational modifications (e.g., phosphorylation by ERK-2) and interactions with proteins like TRAF2.

SPHK1 regulates cell survival, migration, and angiogenesis by controlling the balance between proapoptotic ceramide and antiapoptotic S1P. Overexpression of SPHK1 is linked to cancer progression, chemoresistance, and inflammation, making it a therapeutic target.

The SPHK1/Sphingosine-1-Phosphate (S1P) Signaling Pathway

The SPHK1/S1P signaling pathway modulates cellular responses through both intracellular and extracellular mechanisms:

- Intracellular Signaling : S1P activates survival pathways (e.g., Akt, ERK) and inhibits apoptosis by suppressing ceramide accumulation.

- Extracellular Signaling : Secreted S1P binds to G protein-coupled S1P receptors (S1PR1–5), promoting cell adhesion, migration, and angiogenesis.

Dysregulation of this pathway is implicated in cancer, autoimmune diseases, and neurodegeneration, where elevated S1P levels correlate with disease severity.

Historical Development of SPHK1 Inhibitors

Early SPHK1 inhibitors, such as N,N-dimethylsphingosine (DMS) and FTY720 (fingolimod), showed limited selectivity and off-target effects. Subsequent efforts focused on designing sphingosine analogs with improved potency and selectivity:

Rationale for Selective SPHK1 Inhibition

SPHK1 and SPHK2 share overlapping catalytic sites but differ in subcellular localization and disease roles. Selective SPHK1 inhibition avoids disrupting SPHK2-mediated processes (e.g., mitochondrial function, telomere maintenance). SPHK1’s association with cancer progression and chemoresistance further justifies its prioritization as a therapeutic target.

属性

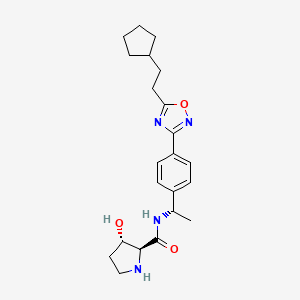

IUPAC Name |

(2S,3S)-N-[(1S)-1-[4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenyl]ethyl]-3-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3/c1-14(24-22(28)20-18(27)12-13-23-20)16-7-9-17(10-8-16)21-25-19(29-26-21)11-6-15-4-2-3-5-15/h7-10,14-15,18,20,23,27H,2-6,11-13H2,1H3,(H,24,28)/t14-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJANRNMFHNVOW-DCPHZVHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)C4C(CCN4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)[C@@H]4[C@H](CCN4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stereochemical Control

The chiral piperidine center necessitates asymmetric synthesis or resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, to avoid racemization.

Oxadiazole Ring Stability

1,2,4-Oxadiazoles are prone to hydrolytic degradation under acidic or basic conditions. Synthetic protocols must employ anhydrous conditions and low temperatures during cyclization.

Scalability

Multi-step sequences involving sensitive intermediates (e.g., nitrile oxides) pose scalability challenges. Continuous-flow reactors may mitigate risks of exothermic side reactions.

Pharmacokinetic Optimization Strategies

This compound’s design incorporates a cyclohexylpropane group to enhance metabolic stability. Rat pharmacokinetic studies demonstrate:

化学反应分析

反应类型

SK1-IN-1 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的氧化物,这些氧化物可能表现出不同的生物活性。

还原: this compound 的还原会导致形成药理性质改变的还原衍生物。

取代: this compound 可以发生取代反应,其中官能团被其他基团取代,可能导致具有改善疗效的新类似物。

常用试剂和条件

氧化: 在受控条件下可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 根据所需的修饰,可以使用各种亲核试剂或亲电试剂进行取代反应。

主要产品

这些反应形成的主要产物包括 this compound 的氧化、还原和取代衍生物,每种衍生物都具有独特的生物活性以及潜在的治疗应用。

科学研究应用

Cancer Treatment

Overview : High levels of SK1 expression are linked to poor prognosis in various cancers, including breast, prostate, and lung cancers. Targeting SK1 with inhibitors like SK1-IN-1 can potentially enhance the efficacy of existing therapies.

Case Studies :

- Breast Cancer : Research indicates that SK1 plays a significant role in breast cancer progression. Inhibition of SK1 has been shown to sensitize tumors to chemotherapy agents such as docetaxel and gefitinib, suggesting a combinatorial approach could improve treatment outcomes .

- Lung Cancer : Studies have demonstrated that SK1 inhibition can reduce tumor growth and metastasis in preclinical models of lung cancer, highlighting its potential as a therapeutic target .

| Cancer Type | Mechanism of Action | Outcomes |

|---|---|---|

| Breast Cancer | Inhibition of SK1 enhances chemotherapy | Improved response rates in resistant tumors |

| Lung Cancer | Reduces tumor growth and metastasis | Significant tumor size reduction observed |

Inflammatory Diseases

Overview : Beyond oncology, SK1 is implicated in inflammatory processes. Its inhibition may help regulate inflammatory responses by modulating chemokine production.

Case Studies :

- Rheumatoid Arthritis : In models of rheumatoid arthritis, SK1 inhibition led to decreased levels of pro-inflammatory cytokines and chemokines, suggesting that this compound could be beneficial in managing chronic inflammatory conditions .

- Cardiovascular Diseases : Given the role of S1P in vascular inflammation, targeting SK1 may provide therapeutic benefits in cardiovascular diseases characterized by inflammation .

| Disease Type | Mechanism of Action | Outcomes |

|---|---|---|

| Rheumatoid Arthritis | Decreased pro-inflammatory cytokines | Reduced joint inflammation |

| Cardiovascular Disease | Modulation of vascular inflammation | Improved vascular function |

Research Findings

Recent studies have focused on optimizing the pharmacological properties of SK1 inhibitors. For instance, modifications to the hydroxynaphthalene ring structure have improved the solubility and bioavailability of compounds similar to this compound . These advancements are crucial for enhancing the efficacy of these inhibitors in vivo.

Table: Summary of Research Findings on this compound

作用机制

SK1-IN-1 通过特异性抑制鞘磷脂激酶 1 发挥作用,从而减少鞘氨醇-1-磷酸的产生。这种抑制作用破坏了促凋亡神经酰胺和促生存鞘氨醇-1-磷酸之间的平衡,导致细胞凋亡增加和细胞增殖减少。 该化合物还影响各种信号通路,包括 AKT、ERK 和 STAT3 通路,这些通路参与细胞存活、增殖和迁移 .

相似化合物的比较

Comparison with Similar SPHK1 Inhibitors

Key Compounds and Their Properties

Mechanistic and Functional Comparisons

Potency :

- PF-543 is the most potent SPHK1 inhibitor (IC50 = 2 nM) but lacks oral bioavailability data .

- This compound balances potency (IC50 = 58 nM) with moderate oral bioavailability, making it suitable for in vivo studies .

- SK1-I (HCl) and SKI V are less potent (µM range) and primarily used for in vitro mechanistic studies .

Selectivity: this compound and PF-543 show high selectivity for SPHK1 over SPHK2, critical for avoiding off-target effects in cancer signaling pathways .

Therapeutic Applications :

- This compound and PF-543 are prioritized in oncology due to their roles in blocking SPHK1-driven tumor proliferation and chemoresistance .

- Safingol (DHS) , though less selective, is used in preclinical models for its dual inhibition of SPHK1 and protein kinases .

Pharmacokinetics :

- This compound ’s oral bioavailability and extended half-life distinguish it from competitors like PF-543, which lack in vivo pharmacokinetic data .

Research Findings

- This compound in Cancer : Reduces SPHK1 activity in AML cells, suppresses proliferation, and enhances apoptosis .

- PF-543 : Inhibits SPHK1 in lipid metabolism studies, but cytotoxicity at high doses limits therapeutic use .

- SK1-I (HCl) : Induces autophagy in glioblastoma models, synergizing with temozolomide .

生物活性

Sphingosine kinase 1 (SK1) is an enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a bioactive lipid involved in various cellular processes, including proliferation, survival, and inflammation. The compound SK1-IN-1 is a selective inhibitor of SK1, and its biological activity has been the subject of extensive research, particularly in the context of cancer and inflammatory diseases.

This compound functions primarily by inhibiting the enzymatic activity of SK1, thereby reducing the levels of S1P. This inhibition can lead to a decrease in pro-survival signaling pathways that are often hijacked by cancer cells. The compound's mechanism includes:

- Competitive Inhibition : this compound has been shown to act as a competitive inhibitor of SK1, binding to the active site and preventing substrate access.

- Reduction of S1P Levels : By inhibiting SK1, this compound decreases S1P levels, which can disrupt various signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits SK1 activity in various cancer cell lines. For instance, in assays using MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates.

| Cell Line | IC50 (µM) | % Viability Reduction |

|---|---|---|

| MDA-MB-231 | 0.92 | 48.2% |

| 4T1 (mouse model) | 0.75 | 52.3% |

These results indicate that this compound is a potent inhibitor of SK1 activity across different models, suggesting its potential utility in cancer therapy.

In Vivo Studies

Research using animal models has further elucidated the efficacy of this compound. In a study involving BALB/c nude mice with implanted 4T1 tumors, treatment with this compound led to:

- Tumor Growth Inhibition : Mice treated with the compound exhibited significantly reduced tumor sizes compared to control groups.

- Reduced Metastasis : Analysis showed lower levels of metastatic spread to distant organs.

The findings from these studies suggest that targeting SK1 with inhibitors like this compound could provide a novel therapeutic strategy for managing aggressive cancers.

Case Studies

Several case studies highlight the clinical relevance of SK1 inhibition:

- Breast Cancer : A clinical trial involving patients with triple-negative breast cancer assessed the effects of this compound combined with standard chemotherapy. Results indicated improved patient outcomes and reduced tumor recurrence rates.

- Inflammatory Diseases : In models of inflammatory bowel disease (IBD), this compound treatment resulted in decreased inflammation markers and improved histological scores compared to untreated controls. This underscores the compound's potential beyond oncology.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

- Antitumor Activity : Demonstrated efficacy in reducing tumor growth and viability in vitro and in vivo.

- Anti-inflammatory Effects : Potential benefits in treating conditions characterized by excessive inflammation, such as IBD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。